molecular formula C14H8Cl2F3NO B11703206 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11703206
M. Wt: 334.1 g/mol
InChI Key: XKXGHFRSYQPKGH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that features both dichloro and trifluoromethyl functional groups. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group often imparts unique properties to the compound, such as increased metabolic stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would be required for these transformations.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted benzamides, while oxidation could lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
  • 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide

Uniqueness

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the specific positioning of the dichloro groups, which can influence its chemical reactivity and biological activity. The presence of both dichloro and trifluoromethyl groups imparts distinct properties that can be advantageous in various applications .

Properties

Molecular Formula

C14H8Cl2F3NO

Molecular Weight

334.1 g/mol

IUPAC Name

3,4-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8Cl2F3NO/c15-10-6-5-8(7-11(10)16)13(21)20-12-4-2-1-3-9(12)14(17,18)19/h1-7H,(H,20,21)

InChI Key

XKXGHFRSYQPKGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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